3-(Naphthalen-2-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
Preparation Methods
The synthesis of WR-289012 typically involves the reaction of 2-naphthaldehyde with 2,3,4-trimethoxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the propenone linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
WR-289012 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: The aromatic rings in WR-289012 can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WR-289012 has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: WR-289012 has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of WR-289012 involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, WR-289012 has been shown to inhibit certain cyclin-dependent kinases, which play a role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
WR-289012 can be compared to other similar compounds, such as WR-289010 and WR-289016. These compounds share structural similarities but differ in their specific functional groups and biological activities. WR-289012 is unique in its combination of a naphthalene ring and a trimethoxyphenyl group, which contributes to its distinct chemical and biological properties .
Similar Compounds
- WR-289010
- WR-289016
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-3-naphthalen-2-yl-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H20O4/c1-24-20-13-11-18(21(25-2)22(20)26-3)19(23)12-9-15-8-10-16-6-4-5-7-17(16)14-15/h4-14H,1-3H3/b12-9+ |
InChI Key |
RUDVXNBRAYSKEY-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C(=O)/C=C/C2=CC3=CC=CC=C3C=C2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2)OC)OC |
Origin of Product |
United States |
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